molecular formula C20H23N3O4 B1228333 3,4,5-trimethoxy-N-[2-(1-methyl-2-benzimidazolyl)ethyl]benzamide

3,4,5-trimethoxy-N-[2-(1-methyl-2-benzimidazolyl)ethyl]benzamide

Cat. No.: B1228333
M. Wt: 369.4 g/mol
InChI Key: CKIZQFCGETXRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-[2-(1-methyl-2-benzimidazolyl)ethyl]benzamide is a member of benzimidazoles.

Scientific Research Applications

  • Synthesis and Characterization :

    • The synthesis of similar compounds, like 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, has been investigated for improved systemic exposure in guinea pigs (Owton et al., 1995).
    • Other related compounds, such as (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, have been synthesized for potential medical applications (Bobeldijk et al., 1990).
  • Anticancer Evaluation :

    • A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity against various cancer cell lines, showing moderate to excellent efficacy (Ravinaik et al., 2021).
  • Antimicrobial Activity :

    • N-benzimidazol-1-yl-methyl-benzamide derivatives were synthesized and evaluated for in vitro antimicrobial activity against multiple bacterial and fungal strains. Some derivatives were found to be effective antimicrobial compounds (Sethi et al., 2016).
  • Cardiac Electrophysiological Activity :

    • Research on N-substituted imidazolylbenzamides revealed their potential as selective class III agents in cardiac electrophysiology, indicating a possible application in treating arrhythmias (Morgan et al., 1990).
  • Cancer Stem Cell Targeting :

    • Novel compounds like 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones were designed and evaluated for their antitumor activity against cancer stem cells, indicating potential applications in cancer therapy (Bhat et al., 2016).
  • Radiohalogenation of Proteins and Peptides :

    • N-[2-(maleimido)ethyl]-3-(trimethylstannyl)benzamide has been synthesized for radiohalogenation, indicating potential use in targeted radiotherapy (Aneheim et al., 2015).
  • Anti-Influenza Virus Activity :

    • Benzamide-based 5-aminopyrazoles and their derivatives were synthesized and showed remarkable antiavian influenza virus activity, presenting a new route for antiviral drug development (Hebishy et al., 2020).
  • Antihyperglycemic Agents :

    • Research on 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives identified them as potential antihyperglycemic agents, contributing to diabetes mellitus treatment (Nomura et al., 1999).

Properties

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-(1-methylbenzimidazol-2-yl)ethyl]benzamide

InChI

InChI=1S/C20H23N3O4/c1-23-15-8-6-5-7-14(15)22-18(23)9-10-21-20(24)13-11-16(25-2)19(27-4)17(12-13)26-3/h5-8,11-12H,9-10H2,1-4H3,(H,21,24)

InChI Key

CKIZQFCGETXRJP-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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